2,4-Dibromo-6-fluoro-3-hydroxybenzoic acid
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Overview
Description
2,4-Dibromo-6-fluoro-3-hydroxybenzoic acid is an organic compound with the molecular formula C7H3Br2FO3 and a molecular weight of 313.9 g/mol . This compound is characterized by the presence of bromine, fluorine, and hydroxyl functional groups attached to a benzoic acid core. It is primarily used in research and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and proteins in the body .
Mode of Action
It is likely that it interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the activity of the target molecules .
Biochemical Pathways
Similar compounds have been known to affect various metabolic and signaling pathways .
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Similar compounds have been known to cause changes in cellular signaling, gene expression, and metabolic activity .
Action Environment
The action, efficacy, and stability of 2,4-Dibromo-6-fluoro-3-hydroxybenzoic acid can be influenced by various environmental factors, including temperature, pH, and the presence of other molecules . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-6-fluoro-3-hydroxybenzoic acid typically involves the bromination and fluorination of 3-hydroxybenzoic acidThe reaction conditions often require the use of bromine and a fluorinating agent under controlled temperatures and pH levels .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing advanced chemical reactors to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dibromo-6-fluoro-3-hydroxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to form corresponding ketones or reduced to form alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2,4-Dibromo-6-fluoro-3-hydroxybenzoic acid has several applications in scientific research:
Comparison with Similar Compounds
2,4,6-Tribromo-3-hydroxybenzoic acid: Similar structure but with an additional bromine atom.
2-Fluoro-4-hydroxybenzoic acid: Similar structure but lacks bromine atoms.
Uniqueness: 2,4-Dibromo-6-fluoro-3-hydroxybenzoic acid is unique due to the combination of bromine and fluorine atoms, which impart distinct chemical properties.
Properties
IUPAC Name |
2,4-dibromo-6-fluoro-3-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2FO3/c8-2-1-3(10)4(7(12)13)5(9)6(2)11/h1,11H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPXVYVGQMHOKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)O)Br)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2FO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.90 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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